molecular formula C13H21N3O6S2 B2641061 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide CAS No. 881935-50-8

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide

Cat. No.: B2641061
CAS No.: 881935-50-8
M. Wt: 379.45
InChI Key: CFGSMVDPHKQQTB-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a sulfonamide-based propanamide derivative featuring:

  • A 4-methoxy-substituted phenyl ring linked via a sulfonamide group.
  • An N-methylmethylsulfonamido group at the 3-position of the phenyl ring.
  • An N-methylpropanamide backbone, enhancing solubility and bioavailability.

Properties

IUPAC Name

3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6S2/c1-14-13(17)7-8-15-24(20,21)10-5-6-12(22-3)11(9-10)16(2)23(4,18)19/h5-6,9,15H,7-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGSMVDPHKQQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Methoxy Group: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Formation of the Propanamide Backbone: This is typically done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The table below highlights critical structural features of the target compound and analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-methoxy, 3-(N-methylmethylsulfonamido), sulfonamide, N-methylpropanamide ~465.6 (estimated) Dual sulfonamide groups; methoxy enhances solubility
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide () 4-methoxy, 4-sulfamoyl, oxalamide 363.4 Oxalamide linker; lacks methylsulfonamido group
N-[3-(4-Fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide () 4-fluorobenzenesulfonamido, 4-methoxy, benzamide 476.53 Fluorinated sulfonamide; bulky benzamide group
2-(4-Fluorophenyl)-5-(...)-N-methyl-6-(N-methylmethylsulfonamido)benzofuran-3-carboxamide () N-methylmethylsulfonamido, benzofuran core, carboxamide ~603.0 Benzofuran scaffold; similar N-methylmethylsulfonamido group
N-(3-Chloro-4-methylphenyl)methanesulfonamide () 3-chloro, 4-methyl, methanesulfonamide 219.7 Simple sulfonamide; chloro and methyl substituents affect lipophilicity

Key Observations :

  • The target compound’s dual sulfonamide groups distinguish it from simpler analogs like ’s methanesulfonamide.
  • The N-methylmethylsulfonamido group (shared with ’s benzofuran derivative) may enhance metabolic stability compared to unmodified sulfonamides .
  • Methoxy groups (common in and ) improve aqueous solubility but reduce membrane permeability compared to halogenated analogs .

Insights :

  • The target’s N-methylpropanamide backbone may balance solubility and permeability better than ’s polar oxalamide .
  • ’s high thermal stability (252–255°C decomposition) suggests that the benzofuran core and N-methylmethylsulfonamido group confer rigidity .

Functional Group Impact on Activity

  • Sulfonamide Groups : Critical for hydrogen bonding with biological targets (e.g., carbonic anhydrase or kinases) . The target’s dual sulfonamides may enable multi-target engagement.
  • Methoxy vs.
  • N-Methylmethylsulfonamido : This group in the target and may resist enzymatic degradation better than unmodified sulfonamides .

Biological Activity

3-(4-Methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of its interactions with various biological targets. This article aims to consolidate findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₅H₁₉N₃O₄S₂
  • SMILES Notation : CC(C(=O)N(C)S(=O)(=O)C1=CC=C(C=C1OC)S(=O)(=O)N(C)C)C)

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, similar to other sulfonamide derivatives known for their kinase inhibitory properties .
  • Anti-inflammatory Effects : The presence of sulfonamide groups has been associated with anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases.

Biological Activity Data

Biological ActivityObserved EffectsReference
BTK InhibitionPotent inhibition of Bruton's tyrosine kinase (BTK), crucial for B cell receptor signaling
Anti-cancer PropertiesInduces apoptosis in B cell lymphoma cells via caspase activation
Anti-inflammatory EffectsModulates inflammatory cytokine production

Case Studies

  • Bruton's Tyrosine Kinase Inhibition :
    • A study evaluated the inhibitory effect on BTK, demonstrating that compounds structurally related to this compound showed significant potency (IC50 = 7 nM). This suggests potential applications in treating B cell malignancies and autoimmune disorders .
  • Apoptosis Induction in Lymphoma Cells :
    • In vitro experiments indicated that treatment with the compound resulted in G1 phase cell cycle arrest and subsequent apoptosis in TMD8 B cell lymphoma cells. This was accompanied by the cleavage of PARP and caspase 3, indicating a mechanism through which the compound could exert anti-cancer effects .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing critical insights into how modifications to the sulfonamide group can enhance biological activity. For instance:

  • Compounds with additional methyl or methoxy groups demonstrated increased potency against BTK, suggesting that further optimization could lead to more effective therapeutic agents .

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